Oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol
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Overview
Description
Oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol is a complex organic compound that combines the properties of oxalic acid with a substituted ethanolamineIt is a white crystalline solid that forms a colorless solution in water and is known for its strong acidic properties . The compound 2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol is an ethanolamine derivative, which is often used in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol typically involves multiple steps. The preparation of oxalic acid can be achieved through the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide . For the ethanolamine derivative, the synthesis involves the reaction of 2,3,5-trimethylphenol with ethylene oxide to form 2-(2,3,5-trimethylphenoxy)ethanol, which is then reacted with ethylenediamine to produce 2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol undergoes various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water using strong oxidizing agents.
Reduction: The compound can be reduced to formic acid under specific conditions.
Substitution: The ethanolamine derivative can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
Oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a chelating agent.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol involves its interaction with molecular targets and pathways. Oxalic acid acts as a strong acid, donating protons and forming oxalate ions, which can chelate metal ions and affect various biochemical processes. The ethanolamine derivative can interact with receptors and enzymes, modulating their activity and influencing cellular functions .
Comparison with Similar Compounds
Oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol can be compared with similar compounds such as:
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid used as a standard in titrations.
Calcium oxalate: A naturally occurring compound found in kidney stones.
Phenyl oxalate ester: Used in chemiluminescent reactions. The uniqueness of this compound lies in its combination of oxalic acid and ethanolamine properties, making it versatile for various applications.
Properties
IUPAC Name |
oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-10-8-11(2)12(3)13(9-10)16-7-5-14-4-6-15;3-1(4)2(5)6/h8-9,14-15H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRWROBELMREAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCNCCO)C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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